3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide” is a complex organic molecule. It contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, which is a type of bicyclic heterocycle . These types of compounds are often found in pharmaceuticals and agrochemicals due to their bioactive properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The pyrazolo[3,4-d]pyrimidin-5(4H)-yl group is a bicyclic structure with nitrogen atoms at positions 1 and 2 of the pyrazole ring and positions 4 and 5 of the pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazolo[3,4-d]pyrimidines can undergo various reactions due to the presence of multiple reactive sites .Scientific Research Applications
Insecticidal and Antibacterial Potential
The compound has been explored for its potential in the synthesis of heterocyclic compounds with significant insecticidal and antimicrobial activities. For instance, pyrimidine-linked pyrazole heterocyclics, which share structural similarities with 3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide, have been synthesized and evaluated for their insecticidal and antimicrobial potential. These compounds have shown effectiveness against Pseudococcidae insects and selected microorganisms, indicating a promising avenue for developing new insecticides and antibacterial agents (Deohate & Palaspagar, 2020).
Anticancer and Anti-5-lipoxygenase Agents
Research into pyrazolopyrimidines derivatives, structurally related to this compound, has identified novel compounds with potent anticancer and anti-5-lipoxygenase activities. These compounds have been synthesized and evaluated, with some showing significant cytotoxicity against HCT-116 and MCF-7 cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016).
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines are also being investigated for their potential as adenosine receptor antagonists, which could have therapeutic applications in treating various cardiovascular and central nervous system disorders. Studies on analogues of 1-methylisoguanosine within this chemical class have shown varying degrees of affinity for A1 adenosine receptors, indicating potential for drug development in this area (Harden et al., 1991).
Synthesis of Heterocyclic Compounds
The chemical structure of this compound serves as a versatile scaffold for the synthesis of a wide range of heterocyclic compounds. These compounds are being researched for their potential in various therapeutic areas, including as antimicrobial agents. Novel synthetic methods are being developed to create these heterocycles, offering new pathways for drug discovery and development (Fadda et al., 2012).
Mechanism of Action
Target of Action
The primary target of 3,3-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption can lead to the arrest of the cell cycle, preventing the cells from dividing and proliferating .
Pharmacokinetics
In silico admet studies suggest that it has suitable pharmacokinetic properties . These properties can influence the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME), which in turn affect its bioavailability .
Result of Action
The result of the action of this compound is the significant inhibition of cell proliferation . This is achieved through the induction of cell cycle arrest and apoptosis within the cells . The compound has shown superior cytotoxic activities against certain cell lines .
Properties
IUPAC Name |
3,3-dimethyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-17(2,3)9-14(23)20-21-11-18-15-13(16(21)24)10-19-22(15)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHNFYQJOGXOFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.